An In-Depth Technical Guide to 5-(2,5-Dichlorophenyl)-1H-tetrazole: Structure, Properties, and Synthetic Approaches
An In-Depth Technical Guide to 5-(2,5-Dichlorophenyl)-1H-tetrazole: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole moiety is a cornerstone in modern medicinal chemistry, renowned for its role as a bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic profiles.[1] Among the vast landscape of tetrazole-containing compounds, 5-(2,5-Dichlorophenyl)-1H-tetrazole emerges as a compound of significant interest due to the confluence of the electronically influential dichlorophenyl ring and the biologically active tetrazole core. This guide provides a comprehensive technical overview of its chemical properties, structural intricacies, synthesis, and potential applications, tailored for professionals in chemical research and drug discovery.
Chemical Identity and Physicochemical Properties
5-(2,5-Dichlorophenyl)-1H-tetrazole is a solid substance at room temperature.[2] Its fundamental identifiers and key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂N₄ | [3] |
| Molecular Weight | 215.04 g/mol | [3] |
| CAS Number | 98555-71-6 | [3] |
| Appearance | White to off-white crystalline powder (inferred) | [1] |
| Melting Point | Estimated range: 160-185 °C | Inferred from analogs |
| Boiling Point | Decomposes upon strong heating | [1] |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMF and DMSO. | Inferred from analogs[4] |
| pKa | Estimated range: 3.5 - 4.5 | Inferred from analogs |
Molecular Structure and Tautomerism
The molecular structure of 5-(2,5-Dichlorophenyl)-1H-tetrazole is characterized by a planar five-membered tetrazole ring connected to a dichlorinated phenyl ring at the 5-position. A critical aspect of the chemistry of 5-substituted-1H-tetrazoles is the existence of two principal tautomeric forms: the 1H- and 2H-tautomers.
Caption: Prototropic tautomerism in 5-substituted-1H-tetrazoles.
The equilibrium between these two forms is influenced by several factors, including the electronic nature of the substituent on the phenyl ring and the polarity of the solvent. Generally, the 1H-tautomer is more polar and often predominates in polar solvents. The presence of two chlorine atoms on the phenyl ring, being electron-withdrawing, can influence the acidity of the N-H proton and the relative stability of the tautomers.
Synthesis of 5-(2,5-Dichlorophenyl)-1H-tetrazole
The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[5] For the synthesis of 5-(2,5-Dichlorophenyl)-1H-tetrazole, the logical starting materials are 2,5-dichlorobenzonitrile and a suitable azide, such as sodium azide. This reaction is often catalyzed by a Lewis acid.
Caption: General workflow for the synthesis of 5-(2,5-Dichlorophenyl)-1H-tetrazole.
Experimental Protocol: [3+2] Cycloaddition Synthesis
This protocol is a representative procedure based on established methods for the synthesis of 5-aryl-1H-tetrazoles.[5]
Materials:
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2,5-Dichlorobenzonitrile
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Sodium Azide (NaN₃)
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Zinc Chloride (ZnCl₂), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
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Deionized Water
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dichlorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (1.1 eq).
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Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask to achieve a starting material concentration of approximately 1 M.
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Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).
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Work-up:
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Cool the reaction mixture to room temperature.
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Carefully pour the mixture into a beaker containing ice-water.
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Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will protonate the tetrazolate anion, causing the product to precipitate.
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Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
-
Extraction and Isolation:
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Extract the aqueous suspension with ethyl acetate (3 x volume of the aqueous phase).
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Combine the organic layers and wash with brine.
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Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5-(2,5-Dichlorophenyl)-1H-tetrazole.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial in the initial stages to prevent the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.
-
Lewis Acid Catalyst: Zinc chloride activates the nitrile group towards nucleophilic attack by the azide ion, thereby accelerating the cycloaddition reaction.
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Acidic Work-up: The tetrazole is formed as its sodium or zinc salt. Acidification is necessary to protonate the tetrazolate and precipitate the neutral 1H-tetrazole product.
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Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and use appropriate personal protective equipment.
Spectroscopic Characterization (Predicted)
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¹H NMR (in DMSO-d₆): The spectrum is expected to show a complex multiplet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. A broad singlet, typically downfield (δ > 15 ppm), can be attributed to the acidic N-H proton of the tetrazole ring.
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¹³C NMR (in DMSO-d₆): The spectrum will display signals for the six aromatic carbons of the dichlorophenyl ring, with the carbons bearing the chlorine atoms appearing at characteristic chemical shifts. The carbon of the tetrazole ring is expected to resonate in the region of δ 150-160 ppm.
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IR (KBr Pellet): Key vibrational bands are expected for the N-H stretch (a broad band around 3000-3400 cm⁻¹), C=N and N=N stretching vibrations of the tetrazole ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically below 800 cm⁻¹).
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Mass Spectrometry (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 213.98 would be the base peak. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 215.99 is expected. A characteristic fragmentation pattern involves the loss of a nitrogen molecule (N₂).[6]
Potential Applications and Biological Activity
Tetrazole derivatives are of immense interest in drug discovery due to their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] The incorporation of a dichlorophenyl moiety can enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing its biological target interactions. While specific studies on the biological activity of 5-(2,5-Dichlorophenyl)-1H-tetrazole are limited in the public domain, related dichlorophenyl tetrazole derivatives have shown promise as antiparasitic agents.
The primary role of the 5-phenyl-1H-tetrazole scaffold in medicinal chemistry is to act as a bioisosteric replacement for a carboxylic acid. This substitution can lead to improved oral bioavailability and cell membrane permeability. Therefore, 5-(2,5-Dichlorophenyl)-1H-tetrazole represents a valuable building block for the synthesis of novel therapeutic agents where mimicking a carboxylic acid is a key design strategy.
Safety and Handling
5-(2,5-Dichlorophenyl)-1H-tetrazole is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry place.
Conclusion
5-(2,5-Dichlorophenyl)-1H-tetrazole is a synthetically accessible compound with significant potential in medicinal chemistry and materials science. Its structural features, particularly the combination of the dichlorophenyl group and the tetrazole ring, make it an attractive scaffold for the development of novel compounds with tailored biological activities. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical sciences. Further investigation into its specific biological profile is warranted to fully elucidate its therapeutic potential.
References
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The Role of Tetrazole in Modern Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]
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PubChem. (n.d.). 5-(2,5-dichlorophenyl)-1h-tetrazole. Retrieved from [Link]
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MDPI. (2023). 5-Vinyl-1H-tetrazole. Retrieved from [Link]
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Popova, E. A., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(9), 16484-16533. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
- Wang, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
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Gaponik, P. N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link]
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ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted.... Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. Retrieved from [Link]
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NCBI. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Retrieved from [Link]
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